molecular formula C8H6BrNO B1289023 5-(Bromomethyl)benzo[d]oxazole CAS No. 181038-98-2

5-(Bromomethyl)benzo[d]oxazole

Cat. No.: B1289023
CAS No.: 181038-98-2
M. Wt: 212.04 g/mol
InChI Key: FEOZMESZBOHMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)benzo[d]oxazole (CAS: 181038-98-2, molecular formula: C₈H₆BrNO) is a brominated derivative of the benzo[d]oxazole scaffold. This compound features a bromomethyl (-CH₂Br) substituent at the 5-position of the fused benzoxazole ring. It is commercially available with a purity of ≥97% and is utilized in organic synthesis as a reactive intermediate, particularly in cross-coupling reactions and the preparation of bioactive molecules . Its structural uniqueness lies in the combination of the electron-deficient benzoxazole core and the bromomethyl group, which enhances its reactivity in nucleophilic substitutions and transition-metal-catalyzed transformations.

Preparation Methods

Bromination of Benzo[d]oxazole

This method typically employs brominating agents such as N-bromosuccinimide (NBS) or molecular bromine in the presence of suitable solvents.

  • Reagents : N-bromosuccinimide (NBS), carbon tetrachloride (CCl₄), or chloroform.
  • Conditions : The reaction is usually conducted under reflux conditions to enhance the reaction rate.
  • Yields : Reports indicate yields ranging from 70% to 90%, depending on the specific conditions used.

Method Using Bromoacetic Acid

Another effective synthetic route involves the use of bromoacetic acid in conjunction with polyphosphoric acid.

  • Reagents : Bromoacetic acid, polyphosphoric acid.
  • Conditions : The reaction is carried out at elevated temperatures (around 130°C) for approximately 4 hours.
  • Yields : This method has been reported to achieve yields of up to 90%.

Alternative Catalytic Methods

Recent advancements have introduced catalytic approaches utilizing nanomaterials or solid acids for improved efficiency.

  • Reagents : Magnetic solid acid nanocatalysts or other heterogeneous catalysts.
  • Conditions : Reactions may occur under solvent-free conditions or with minimal solvent use, often at room temperature.
  • Yields : Yields can vary widely but have been reported as high as 89% in some studies.
Method Reagents Conditions Yield (%)
Bromination with NBS N-bromosuccinimide, CCl₄ Reflux 70-90
Bromoacetic Acid Method Bromoacetic acid, polyphosphoric acid 130°C for 4 hours Up to 90
Catalytic Nanomaterial Method Magnetic solid acid nanocatalyst Room temperature, solvent-free Up to 89

Studies have shown that the choice of brominating agent and reaction conditions significantly influences the yield and purity of the final product. For instance, using N-bromosuccinimide often results in cleaner reactions with fewer side products compared to direct bromination with molecular bromine.

Scientific Research Applications

Medicinal Chemistry

5-(Bromomethyl)benzo[d]oxazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives exhibit potential antibacterial , antifungal , and anticancer activities. Notable findings include:

  • Anticancer Properties : Studies indicate that derivatives of this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death. For instance, it has been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating cytotoxic effects .
  • Neuroprotective Effects : Research has shown that this compound can reduce neurotoxicity induced by β-amyloid in PC12 cells, promoting cell viability through the Akt/GSK-3β/NF-κB signaling pathway .

Materials Science

The compound is utilized in developing advanced materials, including polymers and organic semiconductors. Its unique structure allows for the modification of properties that are essential for electronic applications.

Biological Studies

This compound is employed in studying enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules. Key interactions include:

  • Covalent Modification : The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which can lead to either inhibition or activation of enzymatic activity .
  • Influence on Signaling Pathways : By modulating reactive oxygen species levels, this compound can affect gene expression and cellular metabolism, particularly through pathways involving transcription factors like NF-κB .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Gutti et al. (2019)Neuroprotective effects against Aβ-induced toxicity in PC12 cells.
Zhang et al. (2018)Cytotoxic effects on multiple cancer cell lines, indicating potential as an anticancer agent.
Kakkar & Narasimhan (2019)Interaction with metabolic pathways and implications for drug development.

These studies highlight the compound's diverse biological activities and its potential role in therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or alteration of receptor function .

Comparison with Similar Compounds

Substituent Effects on Benzo[d]oxazole Derivatives

The bioactivity and reactivity of benzo[d]oxazole derivatives are highly dependent on substituents at the 5-position. Key comparisons include:

Compound Substituent IC₅₀ (μM)¹ Key Properties
5-Methylbenzo[d]oxazole -CH₃ 10.50–74.30 Enhanced anti-proliferative activity against HepG2 and MCF-7 cancer cell lines .
5-Chlorobenzo[d]oxazole -Cl 26.31–102.10 Reduced potency compared to methyl derivatives; lower cellular uptake .
5-(Bromomethyl)benzo[d]oxazole -CH₂Br N/A² High reactivity in alkylation and coupling reactions; increased lipophilicity .
Unsubstituted benzo[d]oxazole -H 25.47–53.01 Moderate activity; serves as a baseline for substituent effect studies .

¹ IC₅₀ values from anti-proliferative assays (lower = more potent).

The methyl group (-CH₃) at the 5-position significantly enhances biological activity, as seen in compound 12l (IC₅₀ = 10.50 μM), likely due to improved hydrophobic interactions with target proteins . In contrast, the bromomethyl group (-CH₂Br) introduces steric bulk and polarizability, which may alter binding kinetics or solubility but is primarily exploited for synthetic versatility .

Comparison with Brominated Heterocycles

Brominated analogs of related heterocycles exhibit distinct properties:

Compound Core Structure Key Features
5-Bromo-2-phenylbenzimidazole (CAS: 1741-50-0) Benzimidazole Bromine at 5-position; used in kinase inhibition studies .
5-(4-Bromo-2,3-dimethylphenyl)oxazole (CAS: 1369899-03-5) Oxazole Bromine on aryl ring; potential intermediate in agrochemical synthesis .
5-Bromo-2-(bromomethyl)benzothiazole (CAS: 110704-13-7) Benzothiazole Dual bromine sites; high reactivity in cross-coupling .
This compound Benzo[d]oxazole Bromomethyl group on fused ring; optimized for functionalization .

The benzo[d]oxazole core differs from benzimidazole and benzothiazole in electronic properties, with lower basicity due to the oxygen atom. This makes this compound less likely to participate in hydrogen bonding compared to benzimidazoles but more stable under acidic conditions .

Structural Analogues with Isoxazole and Oxadiazole Cores

Compounds with alternative heterocycles highlight scaffold-specific behavior:

Compound Core Structure Key Differences from this compound
5-(Bromomethyl)-3-methylisoxazole (CAS: 36958-61-9) Isoxazole Non-fused ring; reduced aromatic stability; higher electrophilicity .
2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole Oxadiazole Two nitrogen atoms; increased planarity; used in fluorescence studies .

The fused benzo[d]oxazole ring in this compound provides greater conjugation and thermal stability compared to non-fused isoxazoles. This structural feature is critical in materials science applications, where extended π-systems are desirable .

Biological Activity

5-(Bromomethyl)benzo[d]oxazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, particularly in the treatment of neurodegenerative diseases and cancer.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8_8H6_6BrNO
  • CAS Number : 181038-98-2

The presence of the bromomethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis. Its unique structure allows for interactions with various biological targets, leading to significant pharmacological effects.

Target Interactions

This compound interacts with several biological macromolecules, including enzymes and receptors. It is known to bind non-covalently or covalently to target proteins, influencing their activity through several mechanisms:

  • Covalent Modification : The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which can lead to either inhibition or activation of enzymatic activity.
  • Influence on Signaling Pathways : By modulating levels of reactive oxygen species (ROS), this compound can affect gene expression and cellular metabolism, particularly through pathways involving transcription factors like NF-κB.

Anticancer Properties

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and others .
  • Mechanism : The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Neuroprotective Effects

Recent studies have highlighted the potential of this compound in neuroprotection:

  • Model Used : PC12 cells exposed to β-amyloid (Aβ) were treated with this compound derivatives.
  • Findings : Compounds from this class were effective in reducing neurotoxicity induced by Aβ, promoting cell viability and inhibiting apoptosis through the Akt/GSK-3β/NF-κB signaling pathway .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption is noted, along with the ability to penetrate the blood-brain barrier (BBB).
  • Metabolism : The compound undergoes biotransformation primarily via cytochrome P450 enzymes, leading to more water-soluble metabolites suitable for excretion.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Gutti et al. (2019)Showed neuroprotective effects against Aβ-induced toxicity in PC12 cells.
Zhang et al. (2018)Reported cytotoxic effects on multiple cancer cell lines, indicating potential as an anticancer agent.
Kakkar & Narasimhan (2019)Discussed the interaction with metabolic pathways and implications for drug development.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 5-(Bromomethyl)benzo[d]oxazole, and how can purity and yield be optimized?

  • Methodological Answer : A high-yield (90%) synthesis involves reacting 2-aminophenol with bromoacetic acid in polyphosphoric acid at 130°C for 4 hours. Post-reaction, the mixture is cooled, diluted with water and dichloromethane (DCM), and extracted. Drying with anhydrous MgSO4 and solvent removal under vacuum yields the product. Purity is confirmed via <sup>1</sup>H NMR and mass spectrometry (MS) . For scale-up, optimizing stoichiometry and reaction time under reflux conditions is critical.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Peaks at δ 7.76–8.89 ppm confirm aromatic protons and bromomethyl (-CH2Br) integration .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 211.0 and 213.0 (1:1 ratio) validate the bromine isotope pattern .
  • Elemental Analysis : Matching experimental and calculated C/H/N percentages ensures purity (e.g., C7H4BrNO: C 42.46%, H 2.03%, N 7.07%) .

Advanced Research Questions

Q. How can isomerization or side-product formation during synthesis be systematically analyzed?

  • Methodological Answer :

  • Dynamic NMR : Monitor time-dependent splitting of peaks to detect equilibrium between isomers (e.g., cis vs. trans configurations in metal complexes) .
  • Thermodynamic Parameters : Quantify ΔH°, ΔG°, and ΔS° via van’t Hoff plots to assess isomer stability. For example, ΔG° < 0 indicates spontaneous isomer formation .
  • Chromatography (HPLC/TLC) : Use polar stationary phases (e.g., silica gel) with non-polar eluents (hexane/ethyl acetate) to separate bromomethyl regioisomers .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. For example, bromomethyl groups show high electrophilicity at the C-Br bond .
  • Molecular Dynamics (MD) : Simulate solvation effects in methanol or DMSO to predict aggregation tendencies or degradation pathways .
  • Transition State Analysis : Use Gaussian-09 with B3LYP/6-311+G(d,p) basis sets to model SN2 substitution reactions at the bromomethyl site .

Q. How can contradictions in experimental vs. computational data be resolved for bromomethyl-substituted benzoxazoles?

  • Methodological Answer :

  • Error Source Identification : Compare experimental XRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.1 Å suggest lattice packing effects or solvent interactions .
  • Sensitivity Analysis : Vary computational parameters (e.g., solvent dielectric constant) to match experimental UV-Vis λmax or IR stretching frequencies (e.g., C-Br at 560 cm<sup>−1</sup>) .
  • Multivariate Statistics : Apply principal component analysis (PCA) to correlate substituent effects (e.g., electron-withdrawing groups) with reaction yields .

Application-Oriented Research Questions

Q. What strategies are effective in designing this compound derivatives for biological activity studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., nitro, amino) at the benzoxazole 4-position to enhance binding to biological targets (e.g., kinase inhibitors) .
  • Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for improved solubility .
  • In Silico Docking : Use AutoDock Vina to screen derivatives against G-quadruplex DNA models, prioritizing ligands with ΔG < −8 kcal/mol .

Q. How can the bromomethyl group’s reactivity be exploited in cross-coupling reactions?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : React with aryl amines (e.g., aniline) using Pd(OAc)2/XPhos catalysts in toluene at 110°C to form C-N bonds .
  • Suzuki-Miyaura Coupling : Employ Pd(PPh3)4 and arylboronic acids in THF/H2O (3:1) to generate biaryl derivatives .
  • Radical Reactions : Initiate with AIBN in DMF to form C-C bonds via bromomethyl homolytic cleavage .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies between synthetic yields reported in different studies?

  • Methodological Answer :

  • Reaction Replication : Standardize solvents (e.g., methanol vs. ethanol), catalysts (e.g., K2CO3 vs. Cs2CO3), and temperature (±5°C tolerance) .
  • By-Product Analysis : Use GC-MS to identify competing pathways (e.g., debromination or oxidation) that reduce yields .
  • Statistical DoE : Apply a factorial design to optimize variables (e.g., equivalents of TosMIC in van Leusen oxazole synthesis) .

Properties

IUPAC Name

5-(bromomethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOZMESZBOHMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-methylbenzoxazole (200 mg, 1.50 mmol), N-bromosuccinimide (321 mg, 1.80 mmol), and 2,2′-azobisisobutyronitrile (37 mg, 0.23 mmol) in CCl4 (3 mL) was heated at reflux for 22 h. The mixture was filtered and the filtrate was concentrated under reduced pressure. Purification of the crude material on silica gel (5% EtOAc/hexanes) gave the title compound as a colourless crystals (126 mg, 39%). 1H NMR (CDCl3) δ 4.64 (s, 2H), 7.46 (dd, 1H, J=8.6, 1.7 Hz), 7.57 (d, 1H, J=8.4 Hz), 7.83 (d, 1H, J=1.2 Hz), 8.12 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
321 mg
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
39%

Synthesis routes and methods II

Procedure details

Combine 5-methyl-benzoxazole (0.5 g, 3.75 mmol), NBS (0.7 g, 3.93 mmol), AIBN (60 mg, 0.37 mmol), chloroform (10 mL) and reflux for 1 h. Cool the reaction mixture to ambient temperature, dilute with chloroform and wash with water. Dry the organic extracts over anhydrous Na2SO4, evaporate the solvent and purify by chromatography on silica gel eluting with hexane/EtOAc (1:0, 9:1, 4:1 and 7:3) to obtain the title compound as a white solid (0.1 g, 13%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
13%

Synthesis routes and methods III

Procedure details

A solution of 5-methylbenzoxazole (0.5 g) in chloroform (20 ml) containing N-bromosuccinimide (0.18 g) and azoisobutyronitrile (0.05 g) was refluxed for 2 hours. After allowing to cool to room temperature the reaction mixture was treated with water (30 ml). The organic phase was separated and the aqueous phase extracted with dichloromethane (30 ml). The combined organic phases were washed with brine (30 ml), dried over magnesium sulphate and evaporated. The residue was triturated with pentane giving the title compound (0.36 g) as an off-white solid, m.p. 90-93° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.